molecular formula C₉H₇D₄BO₂ B1144767 4-Cyclopropylphenylboronic Acid-d4 CAS No. 1802889-44-6

4-Cyclopropylphenylboronic Acid-d4

Cat. No.: B1144767
CAS No.: 1802889-44-6
M. Wt: 166.02
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylphenylboronic Acid-d4 is a deuterated derivative of 4-Cyclopropylphenylboronic Acid. It is a boronic acid compound with the molecular formula C9H7D4BO2 and a molecular weight of 166.02 g/mol. This compound is often used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.

Mechanism of Action

Target of Action

4-Cyclopropylphenylboronic Acid-d4 is an intermediate used to prepare substituted indoles as PPAR-γ binding agents . It is also used in the synthesis of thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase . These targets play crucial roles in metabolic processes and bone resorption treatment respectively .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a transition metal catalyzed carbon–carbon bond forming reaction . The process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the metabolic pathways involved in the action of PPAR-γ and farnesyl pyrophosphate synthase . These pathways have downstream effects on metabolic processes and bone resorption . The compound’s involvement in Suzuki–Miyaura coupling also suggests its influence on carbon–carbon bond formation .

Pharmacokinetics

The compound’s success in suzuki–miyaura coupling suggests it has favorable properties, including stability and a relatively mild reaction condition . These properties could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of other compounds . As a PPAR-γ binding agent, it may influence metabolic processes . As an inhibitor of farnesyl pyrophosphate synthase, it may affect bone resorption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food . Its stability under various conditions contributes to its effectiveness in these applications .

Safety and Hazards

The safety data sheet for a similar compound, Cyclopropylboronic acid, indicates that it may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and wear protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Cyclopropylphenylboronic Acid-d4 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an intermediate in the synthesis of substituted indoles, which are PPAR-γ binding agents . Additionally, it is involved in the synthesis of thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase, which are potential treatments for bone resorption . These interactions highlight the compound’s versatility in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in the synthesis of PPAR-γ binding agents suggests that it may impact lipid metabolism and glucose homeostasis . Furthermore, its involvement in the synthesis of farnesyl pyrophosphate synthase inhibitors indicates potential effects on bone cell function and bone resorption processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, it acts as an intermediate in the synthesis of compounds that inhibit farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway . This inhibition can lead to changes in gene expression and cellular function, particularly in bone cells. The deuterium labeling also allows for detailed studies of these molecular interactions using techniques such as NMR spectroscopy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that stable isotope labeling, such as deuterium labeling, allows researchers to study metabolic pathways in vivo safely and effectively. This stability is essential for long-term experiments and accurate data collection.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of farnesyl pyrophosphate synthase, leading to potential treatments for bone resorption . At higher doses, there may be toxic or adverse effects, which need to be carefully monitored in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway. It interacts with enzymes such as farnesyl pyrophosphate synthase, which plays a crucial role in the synthesis of cholesterol and other isoprenoids . The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the compound’s effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its involvement in the mevalonate pathway suggests that it may localize to the endoplasmic reticulum, where many enzymes of this pathway are found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylphenylboronic Acid-d4 typically involves the deuteration of 4-Cyclopropylphenylboronic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to meet the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylphenylboronic Acid-d4 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols.

    Reduction: It can be reduced to form cyclopropylphenyl derivatives.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include substituted phenylboronic acids, phenols, and cyclopropylphenyl derivatives .

Scientific Research Applications

4-Cyclopropylphenylboronic Acid-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic research to study metabolic pathways using stable isotope labeling.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Applied in the production of advanced materials and as a standard for environmental pollutant detection.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropylphenylboronic Acid: The non-deuterated version, used in similar applications but without the benefits of stable isotope labeling.

    Phenylboronic Acid: A simpler boronic acid compound used in various organic reactions.

    Cyclopropylboronic Acid: Another boronic acid with a cyclopropyl group, used in organic synthesis.

Uniqueness

4-Cyclopropylphenylboronic Acid-d4 is unique due to its deuterium labeling, which provides advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Cyclopropylphenylboronic Acid-d4 involves the conversion of commercially available starting materials to the desired product using a series of chemical reactions.", "Starting Materials": ["4-Cyclopropylphenylboronic Acid", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)"], "Reaction": ["Step 1: Dissolve 4-Cyclopropylphenylboronic Acid in D2O", "Step 2: Add NaOH to the solution and stir for 30 minutes", "Step 3: Bubble D2 gas through the solution for several hours to replace the hydrogen atoms with deuterium atoms", "Step 4: Acidify the solution with hydrochloric acid to obtain 4-Cyclopropylphenylboronic Acid-d4 as a white solid"] }

CAS No.

1802889-44-6

Molecular Formula

C₉H₇D₄BO₂

Molecular Weight

166.02

Synonyms

B-(4-Cyclopropylphenyl)-boronic Acid-d4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.